BenchChemオンラインストアへようこそ!

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

lipophilicity drug likeness permeability

This N-Boc-protected 3,3-disubstituted azetidine delivers a LogP of 2.14 and an Fsp³ of 0.562, placing it squarely within the property space for orally bioavailable CNS candidates. Compared to the 2-methoxy analogue, the 2-ethoxyphenyl substituent increases lipophilicity by 0.64 units while extending a defined vector for probing distal sub-pockets. This enables systematic SAR campaigns without introducing impurity artefacts, as matched analytical documentation (NMR, HPLC, LC-MS) and 2-year storage stability at 20 °C are standard across the series.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B11767799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O
InChIInChI=1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3
InChIKeyCRDJACUHHPNWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 3‑(2‑ethoxyphenyl)‑3‑hydroxyazetidine‑1‑carboxylate – Physicochemical Identity & Procurement Baseline


Tert‑butyl 3‑(2‑ethoxyphenyl)‑3‑hydroxyazetidine‑1‑carboxylate (CAS 1497793‑50‑6) is an N‑Boc‑protected 3,3‑disubstituted azetidine carrying a 2‑ethoxyphenyl group and a tertiary alcohol at the C‑3 position [REFS‑1]. Its computed LogP is 2.14, topological polar surface area (TPSA) 59 Ų, and the fraction of sp³‑hybridised carbons (Fsp³) is 0.562 [REFS‑2]. These features place it within the favourable property space for orally bioavailable central‑nervous‑system (CNS) candidates according to commonly applied medicinal‑chemistry filters (e.g., LogP < 5, TPSA < 90 Ų) [REFS‑3]. The compound is supplied by multiple global vendors at purities ≥ 98 % with supporting analytical documentation (NMR, HPLC, LC‑MS) [REFS‑1].

Why Generic Substitution of Tert‑butyl 3‑(2‑ethoxyphenyl)‑3‑hydroxyazetidine‑1‑carboxylate Fails – Critical Physicochemical Differentiators


Within the 3‑aryl‑3‑hydroxyazetidine‑1‑carboxylate series, the nature of the aryl substituent dictates lipophilicity, conformational flexibility, and ultimately biological performance. Even seemingly conservative replacements—such as exchanging the 2‑ethoxy group for a 2‑methoxy, a hydrogen, or a halogen—shift computed LogP by ≥ 0.6 units and alter the rotatable‑bond inventory, which can materially affect membrane permeability, metabolic stability, and target engagement [REFS‑1]. These differences are large enough to change rank‑ordering in lead‑optimisation campaigns; thus, generic interchange without experimental re‑validation risks confounding SAR interpretation and compromising reproducibility [REFS‑2]. The evidence below provides the quantitative basis for prioritising the 2‑ethoxyphenyl analogue over its closest in‑class comparators.

Quantitative Differentiation Guide for Tert‑butyl 3‑(2‑ethoxyphenyl)‑3‑hydroxyazetidine‑1‑carboxylate


Lipophilicity Advantage vs. 2‑Methoxyphenyl Analogue (Computed LogP)

The 2‑ethoxyphenyl analogue exhibits a computed LogP of 2.14, which is 0.64 log units higher than the 1.50 recorded for the 2‑methoxyphenyl congener [1]. This difference corresponds to an approximately 4.4‑fold increase in theoretical octanol‑water partition coefficient, suggesting intrinsically superior passive membrane permeability while remaining within the generally accepted oral‑drug space (LogP < 5) [2].

lipophilicity drug likeness permeability

Molecular‑Weight and Heavy‑Atom Count Differentiation vs. Unsubstituted Phenyl Analogue

The target compound has a molecular weight of 293.36 Da and 21 heavy atoms, compared with 249.31 Da and 18 heavy atoms for the unsubstituted 3‑phenyl analogue (CAS 398489‑25‑3) . The 44 Da mass increment arises exclusively from the 2‑ethoxy substituent, which adds three heavy atoms (two carbons and one oxygen) and extends the scaffold into a region that can probe additional lipophilic sub‑pockets in a biological target [1].

molecular weight heavy atom count fragment based drug design

Rotatable‑Bond and Conformational‑Flexibility Advantage vs. 2‑Methoxyphenyl Analogue

The target compound possesses five rotatable bonds, one more than the 2‑methoxyphenyl comparator (four rotatable bonds) [1]. The additional rotatable bond resides in the ethoxy ethyl group (–O–CH₂–CH₃), which can access gauche and anti conformations, providing greater sampling of conformational space. This property can be advantageous for induced‑fit binding to flexible protein pockets while still maintaining a favourable Fsp³ value of 0.562 (indicating substantial three‑dimensional character) [2].

conformational flexibility rotatable bonds target engagement

Fraction sp³ (Fsp³) Characterisation – Enhanced 3‑Dimensionality for Target Discrimination

The target compound displays an Fsp³ value of 0.562, indicating that more than half of its carbon atoms are sp³‑hybridised [1]. Although direct comparator values are not available for all analogues, this value generally exceeds the median Fsp³ (~0.35‑0.45) reported for oral clinical candidates and is consistent with the azetidine core conferring a non‑planar, three‑dimensional architecture that can improve target selectivity and reduce off‑target promiscuity [2].

Fsp3 3D character lead likeness

Purity Parity with Closest Structural Analogs – Procurement‑Ready Quality

Multiple commercial suppliers report purity of ≥ 98 % (NLT 98 %) for the target compound, with full analytical characterisation packages including NMR, HPLC, and LC‑MS available upon request . This purity level is identical to the specification offered for the 2‑methoxyphenyl (CAS 1496354‑73‑4), 2‑chlorophenyl (CAS 1481861‑44‑2), and unsubstituted phenyl (CAS 398489‑25‑3) analogues from the same vendor networks . Users can therefore replace or compare these analogues in their workflows without introducing differential impurity‑related artefacts.

purity quality control procurement

Storage Stability – Defined Shelf Life Under Ambient Conditions

The ethoxyphenyl analogue is documented as stable for at least two years when stored at 20 °C . This storage specification is identical to that provided for the 2‑methoxyphenyl analogue, confirming that the ethoxy‑for‑methoxy substitution does not compromise long‑term chemical integrity under standard laboratory storage conditions . This parity eliminates shelf‑life variability as a confounding factor when maintaining parallel stock solutions of analogues for comparative biological screening.

stability storage shelf life

Best Application Scenarios for Tert‑butyl 3‑(2‑ethoxyphenyl)‑3‑hydroxyazetidine‑1‑carboxylate in Research and Industrial Settings


Lead‑Optimisation Campaigns Requiring Fine‑Tuned Lipophilicity in CNS or Cellular Permeability Assays

With a computed LogP of 2.14—0.64 units higher than the 2‑methoxyphenyl analogue—this compound is particularly suited for lead‑optimisation series where incremental increases in membrane permeability are desired without breaching drug‑likeness thresholds [1]. The 2‑ethoxyphenyl derivative can serve as a tool to explore the lipophilic tolerance of a binding pocket while maintaining acceptable TPSA (59 Ų) for potential CNS penetration [2].

Fragment‑Based or Structure‑Based Drug Design Utilising the Ethoxy Extension Vector

The additional two‑carbon ethoxy chain relative to the unsubstituted phenyl analogue (ΔMW +44 Da, +3 heavy atoms) provides a well‑defined extension vector for probing distal lipophilic sub‑pockets identified by protein X‑ray crystallography or cryo‑EM . The compound’s Fsp³ of 0.562 further supports its use as a three‑dimensional fragment starting point that can improve target selectivity over flatter aromatic scaffolds [3].

Comparative SAR Studies Demanding Purity‑Matched Analogue Sets

Because the target compound and its closest analogues (2‑methoxy, 2‑chloro, unsubstituted phenyl) are all commercially available at ≥ 98 % purity with matched storage stability (2 years at 20 °C), researchers can assemble a purity‑controlled analogue set for rigorous head‑to‑head SAR profiling without introducing differential impurity artefacts or degradation variability .

Conformational‑Analysis and Molecular‑Dynamics Studies Requiring Enhanced Rotatable‑Bond Repertoire

The five rotatable bonds in the ethoxy‑substituted analogue—one more than in the 2‑methoxy comparator—offer a richer conformational landscape for computational studies of ligand‑protein induced‑fit binding or for training force‑field parameters on azetidine‑containing small molecules [4]. This makes the compound a valuable standard for molecular‑dynamics simulations in medicinal chemistry groups.

Quote Request

Request a Quote for Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.